(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a hydroxy group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 3-hydroxy-4-methylbenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps, including condensation, reduction, and protection/deprotection of functional groups .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-amino-3-(3-oxo-4-methylphenyl)propanoic acid, while nitration of the aromatic ring can produce 3-amino-3-(3-hydroxy-4-nitro-4-methylphenyl)propanoic acid .
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways .
Medicine
In medicine, this compound has potential therapeutic applications. It can be used in the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and products .
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in chemical reactions.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
Uniqueness
(3R)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a hydroxy group on a methyl-substituted phenyl ring.
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |
InChI Key |
XHNOLNAVDVZKST-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
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